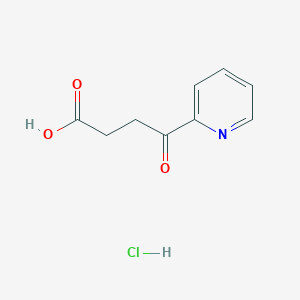
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride
Vue d'ensemble
Description
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride, also known as 4-oxo-4-pyridinylbutanoic acid hydrochloride or OPBA-HCl, is a synthetic organic compound that has a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 209.64 g/mol and a melting point of 225-227°C. OPBA-HCl has been used in a variety of biochemical and physiological studies, such as research into the structure and function of proteins, enzymes, and other biological molecules.
Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride has been extensively studied for its molecular and crystal structure. Research in this area includes detailed analysis of its molecular structure using single crystal X-ray diffraction studies. Such studies have revealed insights into the molecule's atomic arrangement, hydrogen bonding patterns, and supramolecular structure, contributing significantly to the understanding of its chemical properties and potential applications (Naveen et al., 2016).
Nanofluidic Device Development
This compound has been used in the development of nanofluidic devices. Specifically, it has demonstrated utility in optical gating of photosensitive synthetic ion channels, which can be critical in controlled release, sensing, and information processing applications. The optical gating mechanism is based on the photolabile nature of the compound, enabling precise control over the transport of ionic species in response to UV-light (Ali et al., 2012).
Supramolecular Hydrogels
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride has been found to be an effective hydrogelator, capable of forming supramolecular hydrogels. These hydrogels have potential applications in drug delivery due to their ability to assemble into fibrous aggregates and release drug molecules at varying speeds. This property is primarily driven by hydrogen bonds and π–π stacking interactions (Wang et al., 2007).
Synthetic Ion Channel Applications
Another notable application is in the formation and characterization of synthetic ion channels. Studies have demonstrated the compound's ability to participate in the formation of fiber- and tree-like crystals, leading to the development of supramolecular hydrogels with controlled microstructures and stability. These properties are significant for potential uses in biomedical applications, including targeted drug delivery systems (Wu et al., 2007).
Biomarker Analysis in Smoking
In the context of smoking research, derivatives of 4-Oxo-4-(pyridin-2-yl)butanoic acid have been used as biomarkers for the metabolic activation of tobacco-specific carcinogens. This is crucial for understanding the pathways of carcinogen metabolism in smokers and potentially developing strategies for cancer prevention (Stepanov et al., 2008).
Propriétés
IUPAC Name |
4-oxo-4-pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(4-5-9(12)13)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGXRUIQOIIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








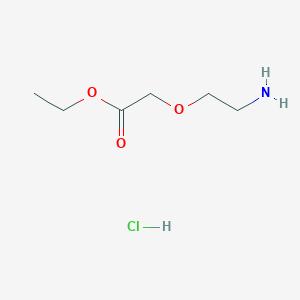
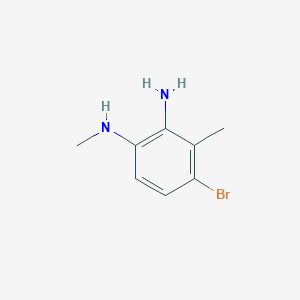
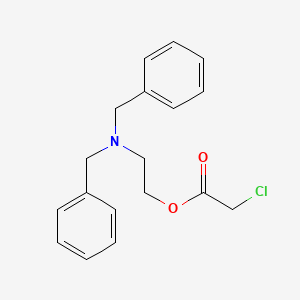
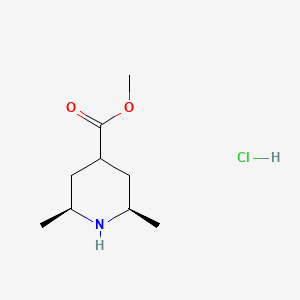

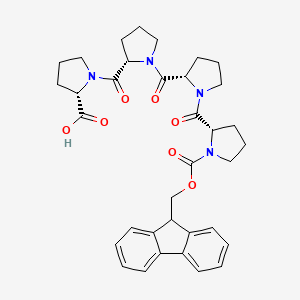
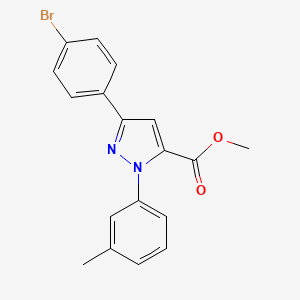
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)
